Cas no 1806475-82-0 (3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one)

3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one
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- インチ: 1S/C10H9Br2FO/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,6H2
- InChIKey: JJHMDUWZOPRBCG-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(CBr)=C(C=1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020440-250mg |
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one |
1806475-82-0 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
Alichem | A013020440-500mg |
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one |
1806475-82-0 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013020440-1g |
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one |
1806475-82-0 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one 関連文献
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3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-oneに関する追加情報
Introduction to 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one (CAS No. 1806475-82-0)
3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one (CAS No. 1806475-82-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both bromo and fluoro substituents, along with a bromomethyl group, makes it particularly valuable for further functionalization and derivatization, enabling the development of novel therapeutic agents.
The structure of 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one incorporates a propanone backbone substituted with a fluorinated aromatic ring at one end and a bromomethyl group at the other. This bifunctional nature allows for diverse chemical transformations, making it a cornerstone in synthetic organic chemistry. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Similarly, the bromomethyl group provides a reactive site for further alkylation or cross-coupling reactions, facilitating the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The bromomethylphenyl moiety in this compound has been particularly explored for its potential in creating kinase inhibitors and other enzyme-targeting molecules. For instance, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in cancer progression. The bromo substituent, being electron-withdrawing, influences the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets.
One of the most compelling aspects of 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. The bromomethyl group acts as an excellent coupling partner with boronic acids or aryl halides under palladium catalysis, while the fluorinated aromatic ring enhances the reaction's selectivity and yield. Such transformations have been employed in synthesizing novel antiviral and anticancer agents.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The introduction of fluorine into drug molecules often leads to improved lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one, the fluoro substituent at the para position relative to the bromomethyl group optimizes these properties. This strategic placement allows for minimal steric hindrance while maximizing electronic effects that influence receptor interactions.
Recent advancements in computational chemistry have further enhanced the design and optimization of molecules like 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one. Molecular modeling studies have demonstrated that subtle modifications around this scaffold can significantly alter its binding affinity to protein targets. For example, virtual screening techniques have identified lead compounds derived from this structure that exhibit high potency against specific enzymes involved in inflammatory diseases. These findings underscore the importance of structural diversity when designing novel therapeutic agents.
The synthesis of 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include halogenation reactions to introduce bromine atoms at desired positions, followed by nucleophilic substitution or elimination processes to achieve the final product. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability, ensuring that pharmaceutical-grade material can be produced reliably.
In conclusion, 3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one (CAS No. 1806475-82-0) represents a significant advancement in medicinal chemistry due to its versatile structural features and synthetic utility. Its incorporation into drug discovery pipelines has led to promising developments in antiviral and anticancer therapies. As research continues to uncover new applications for this compound, it is likely to remain a critical building block in the design of next-generation therapeutics.
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